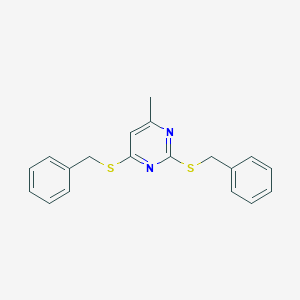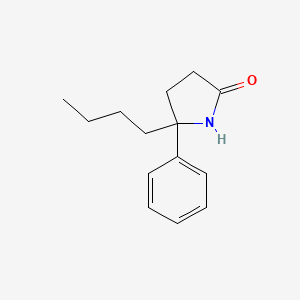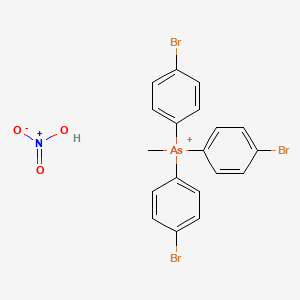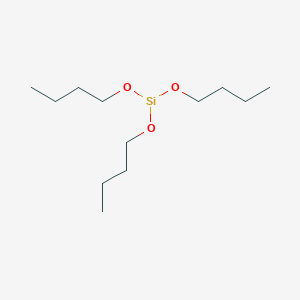
Tributoxysilan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributoxysilan, also known as tributoxysilane, is an organosilicon compound with the molecular formula C₁₂H₂₈O₃Si. It is a colorless liquid that is used in various chemical processes and industrial applications. The compound is known for its ability to form stable bonds with organic and inorganic materials, making it a valuable reagent in the synthesis of various silicon-based materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributoxysilan can be synthesized through the reaction of trichlorosilane with butanol. The reaction typically occurs under controlled conditions to ensure the complete conversion of trichlorosilane to this compound. The general reaction is as follows:
[ \text{HSiCl}_3 + 3 \text{C}_4\text{H}_9\text{OH} \rightarrow \text{HSi(OC}_4\text{H}_9)_3 + 3 \text{HCl} ]
This reaction is usually carried out in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Tributoxysilan undergoes various chemical reactions, including:
Hydrolysis: this compound reacts with water to form silanols and butanol.
Oxidation: The compound can be oxidized to form siloxanes.
Substitution: this compound can undergo substitution reactions where the butoxy groups are replaced with other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or oxygen.
Substitution: Involves the use of various nucleophiles under controlled conditions.
Major Products
Hydrolysis: Silanols and butanol.
Oxidation: Siloxanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tributoxysilan has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of silicon-based materials and as a precursor for the production of siloxanes and silanes.
Biology: Employed in the functionalization of biomolecules and surfaces for biosensing applications.
Medicine: Utilized in the development of drug delivery systems and medical imaging agents.
Industry: Applied in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Wirkmechanismus
The mechanism of action of tributoxysilan involves the formation of stable silicon-oxygen bonds with organic and inorganic materials. This is achieved through the hydrolysis of the butoxy groups, leading to the formation of silanols, which can then condense to form siloxane bonds. The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces and the subsequent formation of a stable silicon-oxygen network.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethoxysilane: Similar in structure but contains ethoxy groups instead of butoxy groups.
Trimethoxysilane: Contains methoxy groups and is used in similar applications.
Tetraethoxysilane: Contains four ethoxy groups and is used in the production of silica-based materials.
Eigenschaften
Molekularformel |
C12H27O3Si |
|---|---|
Molekulargewicht |
247.43 g/mol |
InChI |
InChI=1S/C12H27O3Si/c1-4-7-10-13-16(14-11-8-5-2)15-12-9-6-3/h4-12H2,1-3H3 |
InChI-Schlüssel |
WIBMQCMDDDVXDN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCO[Si](OCCCC)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-{5-[2-cyano-3-(2-methylanilino)-3-oxoprop-1-en-1-yl]furan-2-yl}benzoate](/img/structure/B14725067.png)
![6-(hydroxymethyl)-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]-4H-pyran-3-ol](/img/structure/B14725077.png)
acetic acid](/img/structure/B14725083.png)
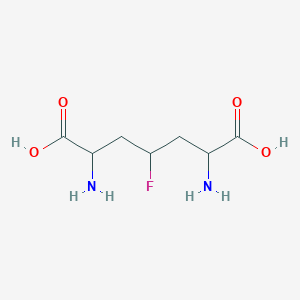

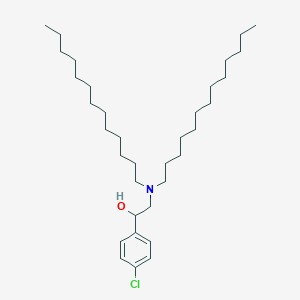
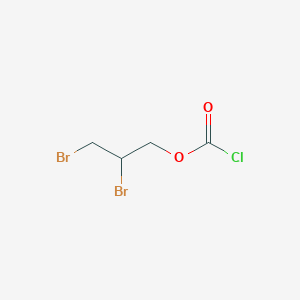
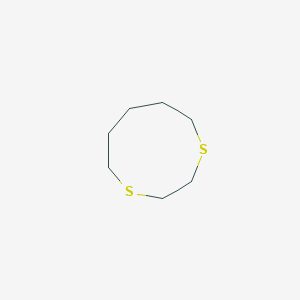

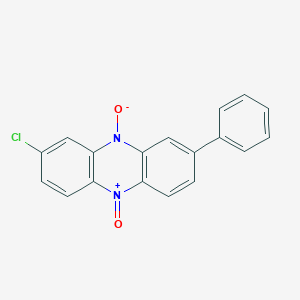
![4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14725149.png)
